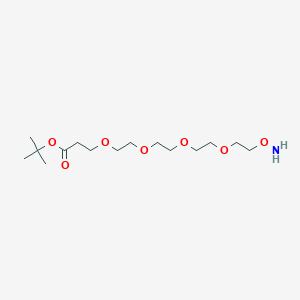

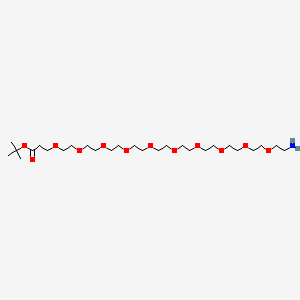

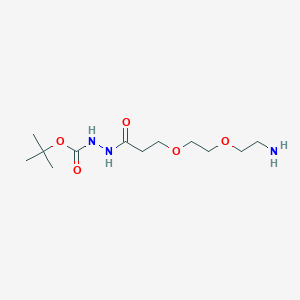

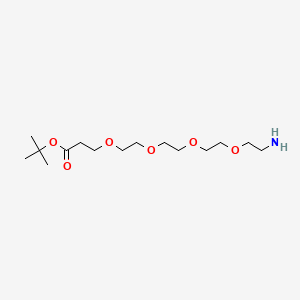

![molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5](/img/structure/B605527.png)

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid” is a compound that has been studied for its potential use in the treatment of chronic myeloid leukemia (CML). It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . The compound is also known as AP24534 .

Synthesis Analysis

The synthesis of this compound involves a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .Molecular Structure Analysis

The molecular formula of the compound is C17H13N3O2 . The structure of the compound includes a carbon-carbon triple bond linker, which is a key structural feature .Chemical Reactions Analysis

The compound has shown to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC(50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 291.3 . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用

Psoriasis Treatment

This compound has been identified as a potent inhibitor of IL-17A , a cytokine that plays a significant role in chronic inflammation and tissue damage. It’s particularly relevant in the treatment of psoriasis , where it can potentially offer efficacy comparable to anti-IL-17A antibodies, with the added benefit of oral administration .

Rheumatoid Arthritis Management

In the context of rheumatoid arthritis , the compound’s inhibition of IL-17A can help manage the chronic autoimmune disease by reducing inflammation and joint damage, offering a new avenue for therapeutic intervention .

Multiple Sclerosis Therapy

The compound’s action on IL-17A also extends to the treatment of multiple sclerosis , where it can modulate the immune system’s response and potentially reduce the progression of this debilitating neurological condition .

Chronic Myeloid Leukemia (CML) Treatment

It serves as a pan-inhibitor of BCR-ABL kinase , including the T315I gatekeeper mutant, which is resistant to many approved treatments. This makes it a promising candidate for treating CML, especially in patients refractory to current therapies .

Optoelectronic Device Development

The structural class of imidazo[1,2-b]pyridazines, to which our compound belongs, shows potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Sensor Technology

These compounds are also being explored for use in sensor technology . Their unique chemical structure allows them to interact with various substances, making them suitable for detecting specific chemical or biological agents .

Anticancer Drug Innovation

Research indicates that derivatives of imidazo[1,2-b]pyridazines have applications in creating anticancer drugs . Their ability to interact with cancer cell pathways can lead to the development of novel treatments .

Antimicrobial Agents

Lastly, the antimicrobial properties of these compounds are being investigated. They have shown effectiveness in inhibiting bacterial and fungal growth, which could lead to new antimicrobial agents .

作用機序

Target of Action

The primary target of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML), a type of blood cancer .

Mode of Action

The compound interacts with its target, the BCR-ABL kinase, by inhibiting its activity . A key structural feature of the compound is the carbon-carbon triple bond linker, which skirts the increased bulk of the Ile315 side chain . This allows it to inhibit both the native BCR-ABL and the T315I mutant, a variant that has emerged as resistant to all currently approved agents .

Biochemical Pathways

The inhibition of BCR-ABL kinase disrupts the signaling pathways that it regulates, leading to a decrease in the proliferation of cancer cells

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally active, indicating good absorption, and its effects are potent enough to significantly prolong the survival of mice injected with BCR-ABL-expressing cells

Result of Action

The compound’s action results in the potent inhibition of the proliferation of BCR-ABL-expressing cells . This includes cells expressing the T315I mutant of BCR-ABL, which is resistant to all currently approved therapies .

特性

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMPXDBRMCTALZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid | |

CAS RN |

1300690-48-5 |

Source

|

| Record name | AP-24600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-24600 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。